molecular formula C19H21F2N3O B2666925 N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-61-4

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2666925
CAS RN: 303091-61-4
M. Wt: 345.394
InChI Key: IYHWIYUWGIUAKF-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as FMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FMPA belongs to the class of piperazine compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives , including compounds like N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, have been extensively studied for their wide range of therapeutic uses. These compounds exhibit a broad spectrum of pharmacological activities, making them valuable in drug discovery and development. Piperazine itself, a nitrogen-containing heterocycle, is a crucial scaffold in many well-known drugs, displaying diverse therapeutic properties such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent activities (Rathi et al., 2016).

The versatility of piperazine-based molecules in drug design is attributed to the ease with which the substitution pattern on the piperazine nucleus can be modified to significantly alter the medicinal potential of the resulting molecules. This flexibility allows for the rational design of novel compounds targeting a wide array of diseases. Certain patents highlight piperazines as a flexible building block for drug-like elements, suggesting that modifications to substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules.

Therapeutic Investigations and Drug Development

Therapeutic investigations of piperazine-based compounds have expanded beyond their initial focus on central nervous system (CNS) activity to cover a wide range of other activities. This shift reflects the growing recognition of the piperazine scaffold's potential in addressing multiple health conditions. As drug discoverers continue to explore this scaffold, there is a strong recommendation for further therapeutic investigations into piperazine-based molecular fragments. This approach assists in the rational design of molecules for various diseases, showcasing the potential of compounds like N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide in the pharmaceutical landscape (Rathi et al., 2016).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-14-2-3-16(21)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-15(20)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWIYUWGIUAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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